![molecular formula C9H9NO5 B068393 1-(6-Nitrobenzo[d][1,3]dioxol-5-yl)ethanol CAS No. 159873-64-0](/img/structure/B68393.png)
1-(6-Nitrobenzo[d][1,3]dioxol-5-yl)ethanol
Vue d'ensemble
Description
“1-(6-Nitrobenzo[d][1,3]dioxol-5-yl)ethanol” is a chemical compound with the molecular formula C9H9NO5 . It is stored in a dark place, sealed in dry, at room temperature .
Synthesis Analysis
The synthesis of this compound has been reported in the literature . The reaction of 5-chloromethyl-6-nitrobenzo[1,3]dioxole with various aromatic carbonyl and alpha-carbonyl ester derivatives using the tetrakis(dimethylamino)ethylene (TDAE) methodology has been used to produce substituted 2-(6-nitrobenzo[1,3]dioxol-5-yl)-1-aryl ethanols and 2-(6-nitrobenzo[1,3]dioxol-5-yl)-propionic acid ethyl esters .Molecular Structure Analysis
The molecular structure of “1-(6-Nitrobenzo[d][1,3]dioxol-5-yl)ethanol” can be represented by the InChI code1S/C9H9NO5/c1-5(11)6-2-8-9(15-4-14-8)3-7(6)10(12)13/h2-3,5,11H,4H2,1H3 . The compound has a molecular weight of 211.17 g/mol . Chemical Reactions Analysis
The compound has been used in the bioreduction of 1-(benzo [d] [1,3] dioxol-5-yl) ethanone for the production of enantiomerically pure (S)-1-(1,3-benzodioxal-5-yl) ethanol .Physical And Chemical Properties Analysis
The compound has a molecular weight of 211.17 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 5 . The compound is a solid at room temperature .Applications De Recherche Scientifique
Application in Cancer Research
Summary of the Application
“1-(6-Nitrobenzo[d][1,3]dioxol-5-yl)ethanol” has been used in the synthesis of a series of indole-based compounds, which have shown promising anticancer activity against various cancer cell lines .
Methods of Application or Experimental Procedures
These compounds were synthesized via a Pd-catalyzed C-N cross-coupling . The anticancer activity of these compounds was evaluated against prostate (LNCaP), pancreatic (MIA PaCa-2), and acute lymphoblastic leukemia (CCRF-CEM) cancer cell lines .
Results or Outcomes Obtained
The study identified two compounds, 3-N-benzo[1,2,5]oxadiazole 17 and 3-N-2-methylquinoline 20, which showed significant anticancer activity. Their IC50 values ranged from 328 to 644 nM against CCRF-CEM and MIA PaCa-2 . Further mechanistic studies revealed that 20 caused cell cycle arrest at the S phase and induced apoptosis in CCRF-CEM cancer cells .
Application in Synthesis of Seleno-Organic Compounds
Summary of the Application
“1-(6-Nitrobenzo[d][1,3]dioxol-5-yl)ethanol” has been used in the synthesis of benzo[d][1,3]dioxole incorporated diselenide . Diorganyl diselenides are versatile building blocks for a large number of seleno-organic compounds .
Methods of Application or Experimental Procedures
The synthesis of benzo[d][1,3]dioxole incorporated diselenide involves the use of diorganyl diselenides . The specific experimental procedures and technical details are not provided in the source .
Results or Outcomes Obtained
The synthesis resulted in the production of benzo[d][1,3]dioxole incorporated diselenide . No quantitative data or statistical analyses were provided in the source .
Application in Treatment of Rheumatic Diseases
Summary of the Application
“1-(6-Nitrobenzo[d][1,3]dioxol-5-yl)ethanol” has been used in the treatment of rheumatic diseases, rheumatoid arthritis, and osteoarthritis .
Methods of Application or Experimental Procedures
The specific methods of application or experimental procedures for the treatment of rheumatic diseases, rheumatoid arthritis, and osteoarthritis with “1-(6-Nitrobenzo[d][1,3]dioxol-5-yl)ethanol” are not provided in the source .
Results or Outcomes Obtained
The results or outcomes obtained from the treatment of rheumatic diseases, rheumatoid arthritis, and osteoarthritis with “1-(6-Nitrobenzo[d][1,3]dioxol-5-yl)ethanol” are not provided in the source .
Application in Antitubulin Agents
Summary of the Application
“1-(6-Nitrobenzo[d][1,3]dioxol-5-yl)ethanol” has been used in the design and synthesis of a series of indole-based compounds . These compounds have been evaluated for their antiproliferative activity against various cancer cells .
Methods of Application or Experimental Procedures
These compounds were synthesized based on the structures of antitubulin molecules . The specific experimental procedures and technical details are not provided in the source .
Results or Outcomes Obtained
The study culminated in the identification of several compounds that exhibited good selectivity between cancer cells and normal cells . No quantitative data or statistical analyses were provided in the source .
Application in Synthesis of Organic Compounds
Summary of the Application
“1-(6-Nitrobenzo[d][1,3]dioxol-5-yl)ethanol” has been used in the synthesis of a large number of organic compounds .
Methods of Application or Experimental Procedures
The specific methods of application or experimental procedures for the synthesis of organic compounds with “1-(6-Nitrobenzo[d][1,3]dioxol-5-yl)ethanol” are not provided in the source .
Results or Outcomes Obtained
The results or outcomes obtained from the synthesis of organic compounds with “1-(6-Nitrobenzo[d][1,3]dioxol-5-yl)ethanol” are not provided in the source .
Safety And Hazards
Propriétés
IUPAC Name |
1-(6-nitro-1,3-benzodioxol-5-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO5/c1-5(11)6-2-8-9(15-4-14-8)3-7(6)10(12)13/h2-3,5,11H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHJMDARCOIYCHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=C(C=C1[N+](=O)[O-])OCO2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80448825 | |
| Record name | 1-(6-Nitro-2H-1,3-benzodioxol-5-yl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80448825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-Nitrobenzo[d][1,3]dioxol-5-yl)ethanol | |
CAS RN |
159873-64-0 | |
| Record name | 1-(6-Nitro-2H-1,3-benzodioxol-5-yl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80448825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

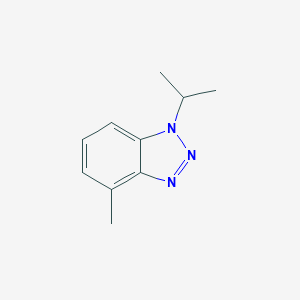
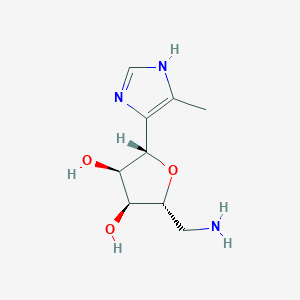
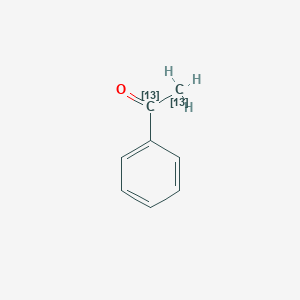
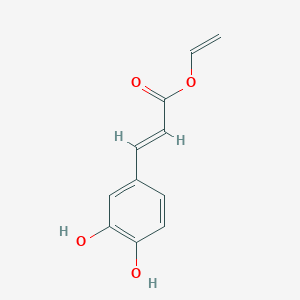
![3-Ethoxy-2-[(2-furylmethyl)sulfonyl]acrylonitrile](/img/structure/B68328.png)
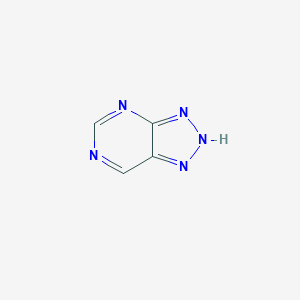
![4-Chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B68330.png)
![Tetracyclo[3.2.0.02,7.04,6]heptanone, 2-bromo-(9CI)](/img/structure/B68331.png)
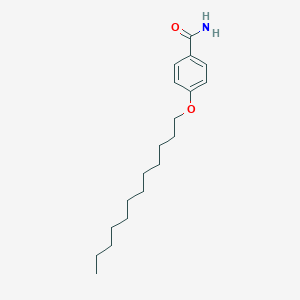
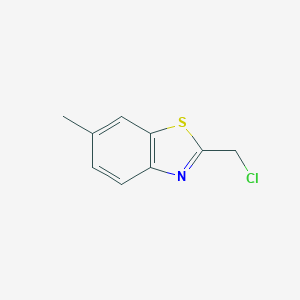
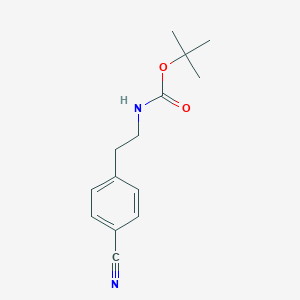
![2-Methyl-1,5-dihydroimidazo[4,5-c]pyridin-4-one](/img/structure/B68346.png)
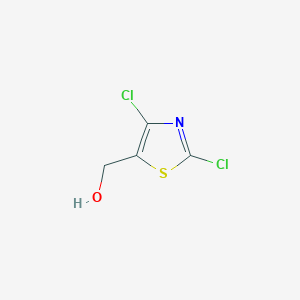
![2-[5-(2-Chloroacetyl)-2-thienyl]acetic acid](/img/structure/B68350.png)